methyl7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

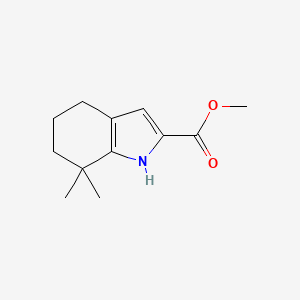

Methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a bicyclic heteroaromatic compound featuring a partially saturated indole scaffold. The molecule comprises a tetrahydroindole core substituted with two methyl groups at the 7-position and a methyl ester at the 2-position. This structure confers unique physicochemical properties, including reduced aromaticity compared to fully planar indoles, which influences reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

methyl 7,7-dimethyl-1,4,5,6-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2)6-4-5-8-7-9(11(14)15-3)13-10(8)12/h7,13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYCGERJRDHPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1NC(=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic

Biological Activity

Methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 2120341-46-8) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molar Mass | 207.27 g/mol |

| Density | 1.085 g/cm³ (predicted) |

| Boiling Point | 353.0 °C (predicted) |

| pKa | 16.24 (predicted) |

The biological activity of methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is primarily attributed to its structural similarity to other indole derivatives, which have been shown to exhibit various pharmacological effects. Indole-based compounds often interact with multiple biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression.

Cytotoxicity and Cancer Research

The cytotoxic effects of indole derivatives have been extensively studied in various cancer cell lines. Compounds structurally related to methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate have shown selective cytotoxicity against tumor cells while sparing normal cells. For example, certain indole derivatives demonstrated IC50 values indicating effective inhibition of tumor cell proliferation with minimal cytotoxicity towards healthy cells .

A notable case study involved the evaluation of indole derivatives against pediatric brain tumor cells (KNS42), where some compounds exhibited IC50 values around 0.84 μM for viability inhibition . This underscores the potential application of methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in targeted cancer therapies.

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its analogs:

Comparison with Similar Compounds

Key Observations:

Ring Saturation Effects : The tetrahydroindole core in the target compound reduces aromaticity compared to fully unsaturated indoles (e.g., indole-5-carboxylic acid), likely lowering melting points and altering solubility in polar solvents .

Substituent Influence : Fluorine substituents (as in methyl 4,7-difluoro-1H-indole-2-carboxylate) increase molecular weight and may enhance metabolic stability, while chlorine (as in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) introduces steric and electronic effects that modulate reactivity .

Ester vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.